(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Description
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)14-4-2-1-3-13(14)16(25)23-8-7-12(9-23)24-10-15(21-22-24)11-5-6-11/h1-4,10-12H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBIWXYMDXKQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Chemical Structure
The compound features a pyrrolidine ring substituted with a triazole moiety and a trifluoromethyl phenyl group. Its structural formula can be represented as:
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, triazole derivatives have been reported to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth.
-
Mechanism of Action :
- The compound is hypothesized to inhibit key signaling pathways in cancer cells, particularly those associated with cell proliferation and survival.
- It may induce apoptosis through the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins.
-
In Vitro Studies :
- In studies involving MV4-11 cells (a model for acute myeloid leukemia), similar compounds demonstrated IC50 values as low as 0.072 μM, indicating potent inhibitory effects on cell viability .
- The presence of electron-withdrawing groups like trifluoromethyl enhances the anticancer activity by improving the compound's interactions with target proteins.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been well-documented. The compound's ability to inhibit bacterial growth can be linked to its structural components.
- Testing Methods :
-
Results Summary :
- Several derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound.
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Essential for kinase inhibition |
| Trifluoromethyl Group | Enhances lipophilicity and potency |
| Cyclopropyl Substitution | Modulates receptor binding affinity |
Case Studies
Several case studies highlight the importance of structural modifications in enhancing biological activity:
- Case Study 1 : A derivative with a similar triazole structure demonstrated enhanced cytotoxicity in human cancer cell lines when modified at the 5-position with sulfonate groups, which increased membrane permeability but reduced overall potency .
- Case Study 2 : Inhibition studies on FLT3 kinase revealed that modifications at specific positions could lead to improved selectivity and reduced off-target effects .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the triazole moiety in this compound allows for interaction with various biological targets, making it a candidate for developing new antimicrobial agents. Studies have demonstrated that similar compounds can inhibit the growth of bacteria and fungi effectively .
Anticancer Potential
Triazoles are known for their anticancer properties. The compound's structure suggests that it may interfere with cancer cell proliferation by inhibiting specific enzymes or pathways involved in tumor growth. Preliminary studies on related compounds have shown promising results in vitro against various cancer cell lines .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. The triazole ring can enhance binding affinity to enzyme active sites, leading to potential therapeutic applications in treating metabolic disorders .
Pesticide Development
The unique chemical structure of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone positions it as a potential candidate for developing novel pesticides. Triazole derivatives have been used to create fungicides that are effective against a broad spectrum of plant pathogens .
Polymer Chemistry
The compound can be utilized as a building block in polymer chemistry. Its ability to undergo various chemical reactions makes it suitable for synthesizing new polymeric materials with enhanced properties, such as increased thermal stability and improved mechanical strength .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The compound’s uniqueness lies in its pyrrolidine-triazole hybrid scaffold, distinguishing it from simpler triazole derivatives. For example, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (from ) shares a triazole core but lacks the pyrrolidine backbone and cyclopropyl substituent, instead incorporating sulfonyl and fluorophenyl groups . Such differences influence electronic properties and binding affinities.
Physicochemical Properties
A hypothetical comparison based on structural analogs is shown below:
Crystallographic and Computational Insights
The pyrrolidine-triazole scaffold’s conformational flexibility could lead to challenges in crystallization, whereas sulfonyl-containing analogs () may form more stable crystals due to stronger intermolecular interactions .
Preparation Methods
Preparation of 3-Azidopyrrolidine
The synthesis begins with the conversion of pyrrolidin-3-ol to its azide derivative (Figure 2A):
- Tosylation : Pyrrolidin-3-ol reacts with tosyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et$$_3$$N) to yield 3-(tosyloxy)pyrrolidine (89–95% yield).
- Azide Displacement : Treatment with sodium azide (NaN$$_3$$) in dimethylformamide (DMF) at 70°C for 3 hours furnishes 3-azidopyrrolidine (78% yield).
CuAAC with Cyclopropyl Acetylene
The azide undergoes CuAAC with ethynylcyclopropane under Huisgen conditions (Figure 2B):
- Reagents : CuSO$$4$$·5H$$2$$O (10 mol%), sodium ascorbate (20 mol%), DCM:H$$_2$$O (1:1).
- Conditions : Stirred at 25°C for 12 hours.
- Yield : 76–85% after flash chromatography (hexane:ethyl acetate, 6:4).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12 hours | |
| Solvent System | DCM:H$$_2$$O (1:1) | |
| Isolated Yield | 82% |
Introduction of the 2-(Trifluoromethyl)Benzoyl Group
Synthesis of 2-(Trifluoromethyl)benzoyl Chloride
2-(Trifluoromethyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl$$_2$$) in refluxing toluene (Figure 3A):
- Conditions : 80°C for 2 hours.
- Yield : 95% (crude, used directly).
Coupling to Pyrrolidine-Triazole
The pyrrolidine-triazole core reacts with 2-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions (Figure 3B):
- Reagents : Et$$_3$$N (2.5 equiv), DCM, 0°C to 25°C.
- Conditions : Stirred for 4 hours.
- Yield : 68% after silica gel chromatography (hexane:ethyl acetate, 7:3).
Analytical Validation :
- $$^1$$H NMR (CDCl$$_3$$): δ 8.05 (s, 1H, triazole-H), 7.82–7.75 (m, 4H, aryl-H), 4.61–4.48 (m, 2H, pyrrolidine-H), 3.32–3.25 (m, 2H, pyrrolidine-H).
- HRMS : m/z 407.1492 [M + H]$$^+$$ (calc. 407.1495).
Alternative Synthetic Routes
One-Pot Sequential CuAAC/Acylation
A streamlined approach combines CuAAC and acylation in a single pot (Figure 4):
- CuAAC : 3-Azidopyrrolidine + ethynylcyclopropane → triazole intermediate.
- In Situ Acylation : Add 2-(trifluoromethyl)benzoyl chloride and Et$$_3$$N.
Use of Trifluoromethylation Reagents
For late-stage trifluoromethylation, the phenyl ring is functionalized using fluoroform (HCF$$_3$$) and KHMDS in triglyme at −40°C (Figure 5):
Optimization and Challenges
Regioselectivity in CuAAC
Copper catalysis ensures exclusive 1,4-regioselectivity in triazole formation. Control experiments without Cu(I) yield negligible product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
